alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid
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Overview
Description
Alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid typically involves multi-step organic reactions The starting materials are usually simple aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, etherification, and cyclization to form the benzopyran core
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure and known for their anticoagulant properties.
Flavonoids: Share the benzopyran core and are known for their antioxidant activities.
Chalcones: Structurally related and studied for their anti-inflammatory properties.
Uniqueness
Alpha-Ethyl-4-oxo-2-phenyl-3-(phenylmethoxy)-4H-1-benzopyran-6-acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzopyran derivatives.
Properties
CAS No. |
173469-88-0 |
---|---|
Molecular Formula |
C26H22O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(4-oxo-2-phenyl-3-phenylmethoxychromen-6-yl)butanoic acid |
InChI |
InChI=1S/C26H22O5/c1-2-20(26(28)29)19-13-14-22-21(15-19)23(27)25(30-16-17-9-5-3-6-10-17)24(31-22)18-11-7-4-8-12-18/h3-15,20H,2,16H2,1H3,(H,28,29) |
InChI Key |
YTHOANFICVOVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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